4-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]aniline
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Overview
Description
4-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]aniline is a chemical compound that features a triazole ring substituted with a fluorophenyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]aniline typically involves the following steps:
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Formation of the Triazole Ring: : The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles. For instance, 4-fluorobenzonitrile can react with hydrazine hydrate under reflux conditions to form 4-fluorophenylhydrazine.
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Substitution Reaction: : The 4-fluorophenylhydrazine is then reacted with an appropriate carboxylic acid derivative, such as ethyl formate, to form the triazole ring. This reaction is typically carried out in the presence of a base like sodium ethoxide.
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Coupling with Aniline: : The final step involves coupling the triazole derivative with aniline. This can be achieved through a nucleophilic aromatic substitution reaction, where the triazole derivative is reacted with aniline in the presence of a catalyst such as copper(I) iodide and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the aniline moiety, forming quinone derivatives under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
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Reduction: : Reduction reactions can occur at the triazole ring or the fluorophenyl group. Common reducing agents include sodium borohydride and lithium aluminum hydride.
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Substitution: : The compound can participate in various substitution reactions. For example, the fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Copper(I) iodide, palladium on carbon.
Bases: Sodium ethoxide, potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced triazole or phenyl derivatives.
Substitution: Various substituted phenyl or triazole derivatives.
Scientific Research Applications
4-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]aniline has several applications in scientific research:
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Medicinal Chemistry: : It is explored for its potential as an antifungal, antibacterial, and anticancer agent. The triazole ring is known for its ability to inhibit enzymes critical for the survival of pathogens.
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Biological Studies: : The compound is used in studies to understand the interaction of triazole derivatives with biological targets, such as enzymes and receptors.
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Chemical Synthesis: : It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
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Material Science: : The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]aniline involves its interaction with specific molecular targets:
Enzyme Inhibition: The triazole ring can inhibit enzymes such as cytochrome P450, which is crucial for the biosynthesis of ergosterol in fungi, leading to antifungal activity.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and leading to therapeutic effects in conditions like cancer.
Comparison with Similar Compounds
Similar Compounds
4-[5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl]aniline: Similar structure but with a chlorine atom instead of fluorine. It may exhibit different biological activity and potency.
4-[5-(4-Methylphenyl)-1H-1,2,4-triazol-3-yl]aniline: Contains a methyl group, which can affect its pharmacokinetic properties and biological activity.
Uniqueness
4-[5-(4-Fluorophenyl)-1H-1,2,4-triazol-3-yl]aniline is unique due to the presence of the fluorine atom, which can enhance its metabolic stability and binding affinity to biological targets compared to its analogs with different substituents.
This compound’s unique structure and properties make it a valuable subject of study in various fields, from medicinal chemistry to material science.
Properties
IUPAC Name |
4-[5-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4/c15-11-5-1-9(2-6-11)13-17-14(19-18-13)10-3-7-12(16)8-4-10/h1-8H,16H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQOONPZUBVXKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=N2)C3=CC=C(C=C3)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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